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molecular formula C10H20N2O4S B069576 Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate CAS No. 164331-38-8

Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

Cat. No. B069576
M. Wt: 264.34 g/mol
InChI Key: KEVJRVHXORTWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06140351

Procedure details

N-tert-butoxycarbonyl-N'-methylsulfonylpiperazine (3.84 g, 14.5 mmol) was suspended in methylene chloride (100 mL) under nitrogen and trifluoroacetic acid (10 mL) was added. After 3 hours, the reaction mixture was concentrated in vacuo and the residue dissolved in water (150 mL). The aqueous layer was washed with ether (2×75 mL). The pH of the aqueous layer was then adjusted to 10 and it was extracted with methylene chloride (3×120 mL). The methylene chloride layers were dried over magnesium sulfate, and concentrated in vacuo to give 0.99 g of N-methylsulfonylpiperazine. Further extraction of the aqueous layer with 10% methanol/methylene chloride (3×120 mL) afforded 0.44 g of N-methylsulfonylpiperazine, for a total of 1.43 g (59%).
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([S:14]([CH3:17])(=[O:16])=[O:15])[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[CH3:17][S:14]([N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
3.84 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (150 mL)
WASH
Type
WASH
Details
The aqueous layer was washed with ether (2×75 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride (3×120 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CS(=O)(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.99 g
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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